6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a fluorophenylmethyl group and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.
Formation of the pyrimidine ring: This step often involves the condensation of the triazole intermediate with suitable aldehydes or ketones.
Introduction of substituents: The fluorophenylmethyl and trifluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole or pyrimidine rings.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various functionalized derivatives of the original compound.
Scientific Research Applications
6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites, altering protein conformation, or inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar compounds to 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical properties and applications. Examples include:
- 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5O2/c19-12-3-1-11(2-4-12)9-26-10-23-16-15(17(26)28)24-25-27(16)13-5-7-14(8-6-13)29-18(20,21)22/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYOUNMUKODRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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